3-{[4-(trifluoromethoxy)phenyl]amino}propanenitrile is a synthetic organic compound that has emerged as a promising lead in the development of novel α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. [] AMPA receptors, a type of glutamate receptor, play a crucial role in excitatory neurotransmission in the central nervous system. [] Dysregulation of AMPA receptor activity has been implicated in various neurological disorders, making their modulation a potential therapeutic strategy.
3-{[4-(trifluoromethoxy)phenyl]amino}propanenitrile exerts its biological effects primarily through the antagonism of AMPA receptors. [] Although the precise mechanism of binding to AMPA receptors remains to be fully elucidated, it is plausible that the compound interacts with key amino acid residues within the receptor's ligand-binding domain. This interaction likely prevents the binding of glutamate, the endogenous agonist, thereby inhibiting the activation of AMPA receptors and reducing excitatory neurotransmission. []
3-{[4-(trifluoromethoxy)phenyl]amino}propanenitrile has demonstrated promising anticonvulsant activity in preclinical studies. [] Specifically, it has shown significant potential in the following areas:
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8